alpha-Chlorohydrin-1-phosphate biscyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Chlorohydrin-1-phosphate biscyclohexylamine is a chemical compound with the molecular formula 2C6H13N.C3H8ClO5P and a molecular weight of 388.868 . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Chlorohydrin-1-phosphate biscyclohexylamine typically involves the reaction of 1,2-propanediol with phosphorus oxychloride to form 3-chloro-1,2-propanediol. This intermediate is then reacted with phosphoric acid to produce alpha-Chlorohydrin-1-phosphate. Finally, the compound is treated with cyclohexylamine to form the biscyclohexylamine salt .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Chlorohydrin-1-phosphate biscyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Alpha-Chlorohydrin-1-phosphate biscyclohexylamine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of alpha-Chlorohydrin-1-phosphate biscyclohexylamine involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase (G3PDH) activity in spermatozoa . This inhibition disrupts glycolysis, leading to decreased ATP production and impaired sperm motility. The compound also affects other cellular processes by interfering with protein tyrosine phosphorylation and the cyclic AMP-protein kinase A pathway .
Vergleich Mit ähnlichen Verbindungen
Alpha-Chlorohydrin-1-phosphate biscyclohexylamine is unique compared to other similar compounds due to its specific inhibitory effects on G3PDH and its potential as an antifertility agent. Similar compounds include:
Alpha-Chlorohydrin: Known for its antifertility effects and enzyme inhibition properties.
Glyceraldehyde-3-phosphate dehydrogenase inhibitors: These compounds share similar mechanisms of action but may differ in their specificity and potency.
Eigenschaften
CAS-Nummer |
31537-45-8 |
---|---|
Molekularformel |
C15H34ClN2O5P |
Molekulargewicht |
388.87 g/mol |
IUPAC-Name |
(3-chloro-2-hydroxypropyl) dihydrogen phosphate;cyclohexanamine |
InChI |
InChI=1S/2C6H13N.C3H8ClO5P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3,5H,1-2H2,(H2,6,7,8) |
InChI-Schlüssel |
HYFCADSYJBHWDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C(CCl)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.